
4-Adamantan-1-yl-nonan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Adamantan-1-yl-nonan-5-one is a chemical compound with the molecular formula C19H32O. It is a derivative of adamantane, a polycyclic hydrocarbon known for its stability and unique structure. The adamantane moiety is often used in various chemical and pharmaceutical applications due to its rigidity and lipophilicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Adamantan-1-yl-nonan-5-one typically involves the reaction of adamantane derivatives with nonanone precursors. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one, followed by further reactions to introduce the nonanone moiety .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave irradiation have been employed to enhance reaction rates and improve yields .
Chemical Reactions Analysis
Types of Reactions
4-Adamantan-1-yl-nonan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The adamantane moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Adamantan-1-yl-nonan-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and drug delivery systems.
Mechanism of Action
The mechanism of action of 4-Adamantan-1-yl-nonan-5-one involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biological processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent compound, known for its stability and use in drug design.
1-Adamantyl isothiocyanate: A derivative with potential antimicrobial and antiproliferative activities.
N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide: A compound with significant anti-dengue virus activity.
Uniqueness
4-Adamantan-1-yl-nonan-5-one is unique due to its specific structure, combining the adamantane moiety with a nonanone group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
696648-07-4 |
|---|---|
Molecular Formula |
C19H32O |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
4-(1-adamantyl)nonan-5-one |
InChI |
InChI=1S/C19H32O/c1-3-5-7-18(20)17(6-4-2)19-11-14-8-15(12-19)10-16(9-14)13-19/h14-17H,3-13H2,1-2H3 |
InChI Key |
QOXSCGSZICRGQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(CCC)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


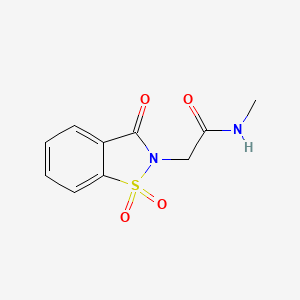
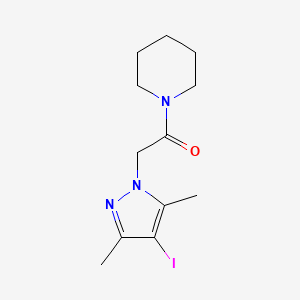
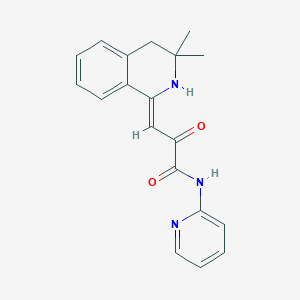
![3-amino-1-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11075207.png)
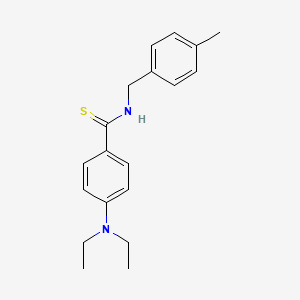
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11075232.png)

![2(3H)-Oxazolone, dihydro-4-hydroxy-4,5-diphenyl-3-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B11075241.png)
![N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide](/img/structure/B11075253.png)
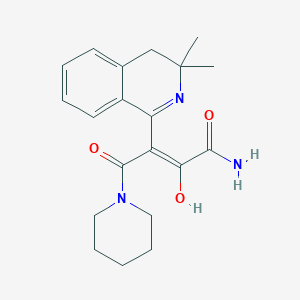
![(3,4-Dichlorophenyl)[1,6-dimethyl-3,4-dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone](/img/structure/B11075266.png)
![5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-methyl-1H-tetrazole](/img/structure/B11075279.png)

![2-Methoxy-4-(methylsulfanyl)-N-[8-(4-morpholinylsulfonyl)dibenzo[B,D]furan-3-YL]benzamide](/img/structure/B11075302.png)
